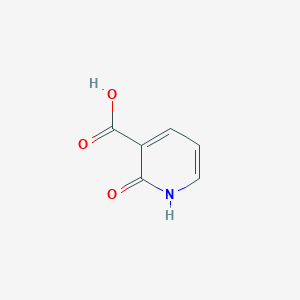
2-Hydroxynicotinic acid
Cat. No. B127336
Key on ui cas rn:
609-71-2
M. Wt: 139.11 g/mol
InChI Key: UEYQJQVBUVAELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04278681
Procedure details


A suspension of 4.29 g (30 mM) of 2-oxo-1-pyrrolidineacetic acid, 2.20 ml (30 mM) of thionyl chloride, 2.32 ml (30 mM) of dimethylformamide, and 75 ml of dichloromethane was stirred with ice bath cooling for 11/4 hrs. A mixture of 4.60 g (20 mM) of 6-(4-aminophenyl)-1,2-dihydro-2-oxonicotinic acid, 140 ml of dichloromethane, 8.4 ml (60 mM) of triethylamine, and 7.6 ml (60 mM) of chlorotrimethylsilane was stirred at room temperature for 1 hr. The silylated pyridone solution was cooled with an ice bath and the cold solution of the acid chloride was added. The reaction mixture was stirred for 4 hrs with cooling and at room temperature for 18 hrs. The reaction mixture was evaporated to a wet solid. Ethanol was added, and the mixture was evaporated. The residue was treated with water and the solid filtered. The solid was washed with water, ethanol, and ether and dried to give 6.49 g of 6-[4-[2-oxo-1-pyrrolidinyl)acetylamino]-phenyl]-1,2-dihydro-2-oxonicotinic acid; mp <320°.




Name
6-(4-aminophenyl)-1,2-dihydro-2-oxonicotinic acid
Quantity
4.6 g
Type
reactant
Reaction Step Two




[Compound]
Name
silylated pyridone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
O=C1CCCN1CC(O)=O.S(Cl)(Cl)=O.NC1C=CC([C:22]2[NH:23][C:24](=[O:31])[C:25](=[CH:29][CH:30]=2)[C:26]([OH:28])=[O:27])=CC=1.Cl[Si](C)(C)C>C(N(CC)CC)C.ClCCl.CN(C)C=O>[O:31]=[C:24]1[NH:23][CH:22]=[CH:30][CH:29]=[C:25]1[C:26]([OH:28])=[O:27]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.29 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1N(CCC1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
2.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
2.32 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
6-(4-aminophenyl)-1,2-dihydro-2-oxonicotinic acid
|
|
Quantity
|
4.6 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C=C1)C=1NC(C(C(=O)O)=CC1)=O
|
|
Name
|
|
|
Quantity
|
7.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
8.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
[Compound]
|
Name
|
silylated pyridone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
acid chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred with ice bath
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling for 11/4 hrs
|
|
Duration
|
4 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred at room temperature for 1 hr
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 4 hrs
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated to a wet solid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ethanol was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was treated with water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was washed with water, ethanol, and ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1C(C(=O)O)=CC=CN1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
